4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine
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Overview
Description
4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine is a chemical compound known for its unique structure and properties It is a derivative of pyrazolo[4,3-c]pyridine, featuring a chloro group at the 4-position and a trimethylsilyl-ethoxy-methyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine typically involves multiple steps. One common method starts with the chlorination of pyrazolo[4,3-c]pyridine using phosphorus trichloride in the presence of 2-(trimethylsilyl)ethanol. The chlorinated product is then alkylated using 2-bromohexane to yield the final compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. The process includes the use of large-scale reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentrations to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride and alkyl halides are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. The chloro group and the trimethylsilyl-ethoxy-methyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
- 4-Chloro-2-iodo-5-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine
Uniqueness
4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern and the presence of the trimethylsilyl-ethoxy-methyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H18ClN3OSi |
---|---|
Molecular Weight |
283.83 g/mol |
IUPAC Name |
2-[(4-chloropyrazolo[4,3-c]pyridin-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C12H18ClN3OSi/c1-18(2,3)7-6-17-9-16-11-4-5-14-12(13)10(11)8-15-16/h4-5,8H,6-7,9H2,1-3H3 |
InChI Key |
VUEATEAJTVJQEG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C2=C(C=N1)C(=NC=C2)Cl |
Origin of Product |
United States |
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